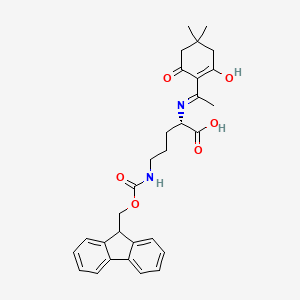
Dde-Orn(Fmoc)-OH
Vue d'ensemble
Description
Dde-Orn(Fmoc)-OH is a chemical compound with the CAS Number: 1423017-87-1 . Its IUPAC name is (2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid .
Molecular Structure Analysis
The molecular formula of Dde-Orn(Fmoc)-OH is C30H34N2O6 . Its molecular weight is 518.61 . The InChI code for this compound is 1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,32H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1 .Physical And Chemical Properties Analysis
Dde-Orn(Fmoc)-OH is a solid at room temperature . It has a molecular weight of 518.6 . The compound has a predicted boiling point of 743.9±60.0 °C and a predicted density of 1.236±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
1. Synthesis of Peptide Nucleic Acid (PNA) FRET Probes
Dde-Orn(Fmoc)-OH has been used in the design and synthesis of orthogonally protected PNA building blocks, specifically Fmoc-PNA-U'-(Dde)-OH. This facilitates the post-synthetic attachment of reporter groups to PNA FRET probes, enabling the detection of target DNA sequences (Oquare & Taylor, 2008).
2. Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides
The microwave-assisted synthesis of fluorescein-labelled peptides using Fmoc-Lys(Dde)-Gly-Wang resin demonstrates the stability and utility of Dde-Orn(Fmoc)-OH in creating labelled peptides for biological evaluations (Kowalczyk et al., 2009).
3. Inducing β-Sheet Folding in Peptides
A study introduced a unique amino acid, Orn(i-PrCO-Hao), which, when incorporated into peptides, induces them to fold into β-sheet-like structures. The Fmoc derivative, Fmoc-Orn(i-PrCO-Hao)-OH, is used in peptide synthesis, demonstrating the role of Dde-Orn(Fmoc)-OH in facilitating the creation of structured peptides (Nowick et al., 2002).
4. Strategies for Synthesis of Labeled Peptides
Fmoc-Lys(Dde)-OH has been suggested for synthesizing biotin-labeled peptides, showing the versatility of Dde-Orn(Fmoc)-OH in labeling peptides for various research applications (Bibbs et al., 2000).
5. Solid-Phase Synthesis of Branched Phosphopeptides
In solid-phase synthesis, Fmoc-Lys(Dde)-OH is used for introducing branched peptides designed to interact with specific protein domains, demonstrating its role in the synthesis of complex peptide structures (Xu et al., 2004).
Safety And Hazards
Dde-Orn(Fmoc)-OH is classified as an irritant . The safety information pictograms indicate a GHS07 signal word warning . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Relevant Papers The search results do not provide specific papers related to Dde-Orn(Fmoc)-OH .
Propriétés
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXWJOGKQWRDEE-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-Orn(Fmoc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



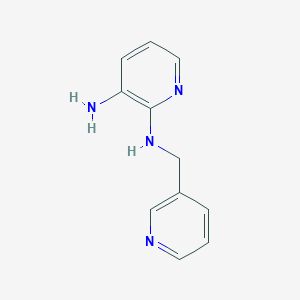
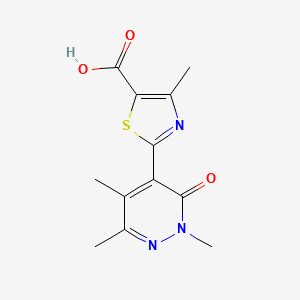
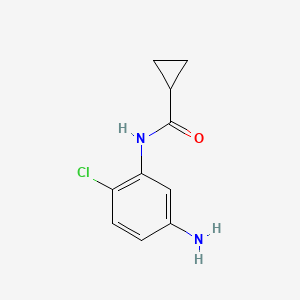
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)
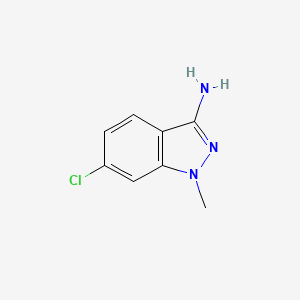
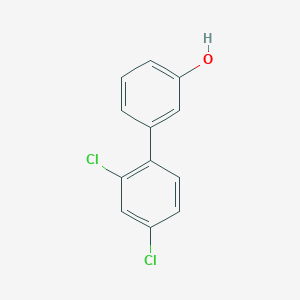
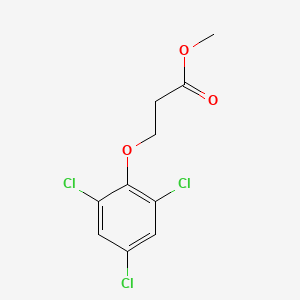
![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)
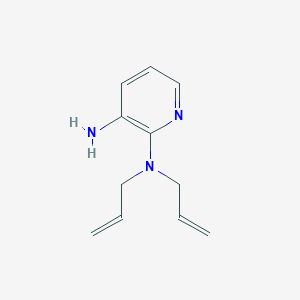
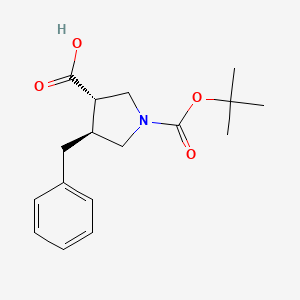
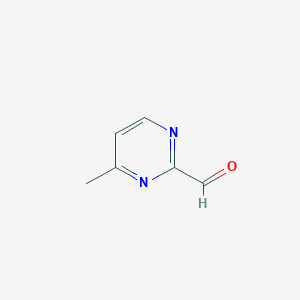
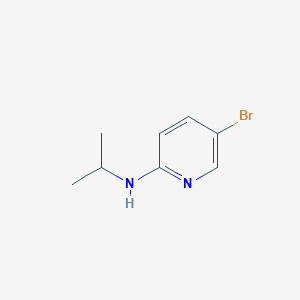
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)